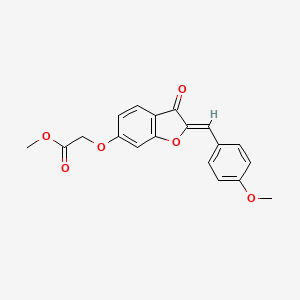

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

This compound is a benzofuran derivative featuring a (Z)-configured 4-methoxybenzylidene substituent at position 2 of the dihydrobenzofuran core, a ketone group at position 3, and a methyl acetate ester linked via an ether bond at position 6. The 4-methoxy group on the benzylidene moiety enhances electron-donating properties, influencing reactivity and solubility.

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)9-17-19(21)15-8-7-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDUTJMYOZHYDZ-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a benzofuran moiety and a methoxybenzylidene group, contributing to its potential therapeutic effects.

- Molecular Formula : C22H22O6

- Molecular Weight : 382.412 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By targeting the active site of tyrosinase, this compound effectively reduces melanin production. This action is particularly relevant in cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders.

1. Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against certain strains . The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance or diminish antibacterial activity.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Compounds similar to this compound have demonstrated notable antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases .

3. Cytotoxicity Studies

In vitro studies assessing cytotoxic effects on human cell lines have shown that this compound exhibits low toxicity at concentrations up to 10 µM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several studies have documented the biological effects of related compounds:

- Skin Lightening : A study reported that a derivative of this compound significantly reduced melanin content in cultured melanocytes, highlighting its potential use in cosmetic formulations aimed at skin whitening.

- Antimicrobial Efficacy : In a comparative study involving various synthesized compounds, those with structural similarities to this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities Overview

| Activity Type | Assessed Compounds | Key Findings |

|---|---|---|

| Antimicrobial | Various derivatives | MIC values between 0.004 - 0.03 mg/mL against several bacteria |

| Antioxidant | Similar compounds | Significant radical scavenging activity |

| Cytotoxicity | Human cell lines | Viability ≥91% at concentrations up to 10 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to derivatives with modifications in the benzylidene substituent, ester groups, or benzofuran core. Below is a detailed analysis:

Substituent Variations on the Benzylidene Group

*Estimated based on structural analogy to .

Key Findings :

- Electron-Donating vs. Bulky Groups: The 4-methoxy group in the target compound improves solubility in polar solvents compared to the lipophilic tert-butyl analog.

- Ester Group Impact : Replacing the methyl acetate with a methanesulfonate group () significantly increases water solubility due to the sulfonate’s ionic character, making it more suitable for aqueous-phase reactions .

Core Structure Modifications

Data Limitations and Caveats

- Exact biological or physicochemical data for the target compound are absent in the provided evidence; values are inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.